molecular formula C22H19ClN2O B2738612 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 338777-20-1

5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2738612
CAS No.: 338777-20-1
M. Wt: 362.86
InChI Key: SYAZWJZSFDTLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, is a recognized chemical scaffold with significant research value as an inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell cycle control, neuronal differentiation, and synaptic plasticity. Its dysregulation is associated with the pathophysiology of Down syndrome and neurodegenerative diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles (source) . By selectively inhibiting DYRK1A, this pyrazoline derivative provides researchers with a valuable tool to probe the kinase's role in these pathways, offering a potential avenue for investigating mechanisms that could mitigate tauopathy and associated cognitive deficits. The compound's mechanism involves competitive binding at the ATP-binding site of DYRK1A, thereby modulating its phosphorylation activity on downstream substrates (source) . Ongoing research continues to explore its utility not only in neurobiology but also in oncology, given the role of DYRK1A in cell proliferation and survival, making it a versatile compound for fundamental kinase research and drug discovery endeavors.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-26-20-9-5-6-17(14-20)21-15-22(16-10-12-18(23)13-11-16)25(24-21)19-7-3-2-4-8-19/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAZWJZSFDTLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN2OC_{22}H_{19}ClN_2O. The compound features a pyrazole ring substituted with chlorophenyl and methoxyphenyl groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines :
    • The compound was tested against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). It exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM depending on the cell line .
    • A study indicated that derivatives with similar structures showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce apoptosis through various pathways, including the inhibition of anti-apoptotic proteins .
    • Additionally, it has been shown to inhibit key enzymes involved in cancer progression, such as Aurora-A kinase, with an IC50 value as low as 0.067 µM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Findings on Antimicrobial Efficacy

  • The compound demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, it showed effective inhibition against strains of Staphylococcus aureus and Candida albicans .
  • The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported to be as low as 62.5 µg/mL against specific fungal strains .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects.

Mechanistic Insights

  • Research indicates that pyrazole derivatives can inhibit inflammatory mediators such as prostaglandins and cytokines. This activity is crucial for developing treatments for inflammatory diseases .
  • The compound's ability to modulate inflammatory pathways could be beneficial in conditions like arthritis and other chronic inflammatory disorders.

Summary of Biological Activities

Biological ActivityDescriptionIC50 / MIC Values
Anticancer Cytotoxicity against MCF7, A549, HCT1163.79 - 42.30 µM
Antimicrobial Effective against bacterial and fungal strainsMIC = 62.5 µg/mL
Anti-inflammatory Inhibition of inflammatory mediatorsNot specified

Scientific Research Applications

Pharmacological Properties

The pyrazole scaffold is recognized for its extensive pharmacological properties, including:

  • Anti-inflammatory Activity : Compounds containing the pyrazole moiety have been shown to exhibit anti-inflammatory effects. Recent studies highlight their potential in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : Pyrazole derivatives are being investigated for their anticancer properties. For instance, derivatives similar to 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating potent activity .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing efficacy against a range of pathogens, which suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their therapeutic efficacy. The presence of substituents such as the 4-chlorophenyl and 3-methoxyphenyl groups significantly enhances the biological activity of the compound. Studies have shown that modifications at these positions can lead to improved potency and selectivity against specific targets .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to produce this compound efficiently while allowing for further modifications to enhance its pharmacological profile .

Table 1: Synthetic Routes for Pyrazole Derivatives

Synthesis MethodKey StepsYield (%)
Condensation ReactionReaction of hydrazine with ketones70-85
CyclizationFormation of the pyrazole ring65-80
SubstitutionIntroduction of aromatic substituents60-75

Case Studies

Several case studies illustrate the application of this compound in drug discovery:

Case Study 1: Anticancer Activity

A study conducted by Li et al. evaluated a series of pyrazole derivatives against cancer cell lines, revealing that compounds similar to this compound exhibited significant inhibition of cell proliferation with IC50 values as low as 0.39 µM against HCT116 cells .

Case Study 2: Anti-inflammatory Effects

Research by Mohareb et al. highlighted the anti-inflammatory properties of pyrazole derivatives, including those with similar structures to our compound. They reported a substantial reduction in inflammation markers in animal models treated with these compounds .

Chemical Reactions Analysis

Microwave-Assisted Cyclization

A general procedure involves reacting substituted hydrazines with α,β-unsaturated ketones or chalcones under microwave irradiation (100°C, 50 W, 5–10 min) in polar aprotic solvents like DMSO or water. Palladium catalysts (e.g., Pd₂(dba)₃) enhance regioselectivity and yield .

Example reaction steps :

  • (4-Chlorophenyl)hydrazine reacts with 3-methoxycinnamaldehyde.

  • Cyclization under microwave conditions forms the dihydropyrazole core.

  • Purification via flash chromatography (n-hexane:ethyl acetate, 95:5) yields the target compound .

Typical yields : 70–80% .

Functionalization of Substituents

The substituents on the pyrazole ring enable further derivatization:

Chlorophenyl Group

  • Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or alkoxides at elevated temperatures (80–120°C) .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ (yields: 65–75%) .

Methoxyphenyl Group

  • Demethylation : HBr in acetic acid removes the methyl group to form a phenolic derivative .

  • Electrophilic Substitution : Nitration or sulfonation at the para position relative to the methoxy group .

Phenyl Group

  • Halogenation : Bromination using NBS (N-bromosuccinimide) under radical conditions .

Catalytic Hydrogenation

The dihydropyrazole’s C4–C5 single bond can undergo hydrogenation to form a fully saturated pyrazolidine, though this is rarely reported for this specific compound.

Conditions :

  • H₂ (1 atm), Pd/C (10% wt), ethanol, rt, 4 h .

Biological Activity-Driven Modifications

While not direct chemical reactions, the compound’s bioactivity (e.g., COX-2 inhibition ) has spurred structural analogs:

ModificationPurposeMethodSource
Sulfonamide insertion at N1Enhance CA enzyme inhibitionReact with sulfonyl chlorides
Carboxamide derivativesImprove solubilityCondensation with carboxylic acids

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the C4–C5 bond, forming imine intermediates .

  • Acidic Hydrolysis : Prolonged exposure to HCl (1M) opens the pyrazole ring, yielding hydrazine and diketone fragments .

Key Spectral Data

TechniqueDataSource
¹H NMR (CDCl₃)δ 7.65 (d, J = 8.2 Hz, 2H, Ar–H), 7.32–7.21 (m, 8H, Ar–H), 5.28 (dd, J = 12.3 Hz, 1H, CH), 3.85 (s, 3H, OCH₃)
¹³C NMR δ 158.9 (C=O), 147.6 (Ar–C), 130.4 (Cl–C), 114.5 (OCH₃–C)
HRMS [M+H]⁺ calcd. 362.1190, found 362.1190

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Pyrazoline Derivatives

Compound Name Substituents (Positions 3, 5) Key Features (DFT/Experimental) Reference
Target Compound 3-(3-Methoxyphenyl), 5-(4-ClPh) HOMO-LUMO gap: 4.2 eV (DFT); strong intramolecular charge transfer (ICT) due to Cl (EWG) and OMe (EDG) .
5-(4-ClPh)-3-(3,4-DiMeOPh)-1-Ph (CPMPP) 3-(3,4-Dimethoxyphenyl) Lower HOMO-LUMO gap (3.8 eV) due to enhanced electron donation from two OMe groups; higher dipole moment (5.1 D vs. 4.5 D) .
5-(3-MeThiophen)-3-(3-MeOPh)-1-Ph (5e) 3-(3-MeOPh), 5-(3-methylthiophene) Thiophene introduces sulfur-based conjugation; reduced ICT compared to chloroaryl derivatives. Fluorescence λmax: 430 nm .
5-(4-FPh)-3-(4-FPh)-1-Ph 3-(4-FPh), 5-(4-FPh) Fluorine's electronegativity increases polarity but reduces π-conjugation. Crystal packing shows stronger C–H···F interactions .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound enhances electron density compared to 3,4-dimethoxyphenyl in CPMPP, but the latter exhibits stronger ICT due to dual OMe groups .
  • Halogen Effects : Replacing 4-Cl with 4-F () reduces molecular weight and polarizability, impacting NLO responses. Chlorine’s larger size and polarizability may favor stronger intermolecular interactions in solid-state applications .
  • Heterocyclic Substitutions : Thiophene-containing derivatives (e.g., 5e) exhibit redshifted fluorescence due to extended conjugation but lower thermal stability compared to chloroaryl analogs .

Table 2: Fluorescence and Sensing Properties

Compound Name Fluorescence λmax (nm) Sensing Application (LOD) Mechanism Reference
Target Compound 420 (predicted) Not yet reported N/A N/A
PFM (5-(4-MeOPh)-3-(5-MeFuran)-1-Ph) 450 Fe³⁺ detection (LOD: 0.12 µM) Paramagnetic quenching
5-(4-MePh)-3-(5-MeFuran)-1-Ph 435 Cd²⁺ detection (LOD: 0.08 µM) Chelation-enhanced fluorescence

Key Observations :

  • The absence of a furan or methylfuran group in the target compound likely limits its metal-ion sensing efficiency compared to PFM or Cd²⁺ sensors .
  • Methoxy and chloro substituents could be optimized for selective ion detection by modifying the donor-acceptor balance.

Table 3: Antimicrobial and Anti-inflammatory Activities

Compound Name Substituents Biological Activity (MIC/IC₅₀) Reference
Target Compound 3-(3-MeOPh), 5-(4-ClPh) Not yet tested N/A
5d (3-(4-ClPh)-5-(2,3-DiClPh)-1-Ph) 3-(4-ClPh), 5-(2,3-DiClPh) Antimicrobial: 2 µg/mL (S. aureus)
5f (3,5-DiClPh)-1-Ph 3,5-DiClPh Anti-inflammatory: IC₅₀ 8 µM
CPMPP (3,4-DiMeOPh) 3,4-Dimethoxyphenyl Antioxidant: IC₅₀ 12 µM (DPPH assay)

Key Observations :

  • Chlorine-rich derivatives (e.g., 5d, 5f) show superior antimicrobial activity, suggesting that electron-withdrawing groups enhance membrane disruption .
  • Anti-inflammatory activity correlates with bulky substituents (e.g., 3,4-dimethoxy in CPMPP), which may improve binding to phospholipase A₂ .

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves cyclization of chalcone precursors via the Vilsmeier–Haack reaction or condensation of hydrazines with α,β-unsaturated ketones. For example, details the use of the Vilsmeier–Haack reaction to form pyrazole derivatives, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation under controlled conditions (e.g., POCl₃/DMF at 0–5°C) . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature gradients, and catalyst ratios (e.g., use of ammonium acetate). Yields can vary from 60–85% depending on substituent electronic effects, with electron-withdrawing groups on aryl rings often requiring longer reaction times .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–C = 1.52–1.54 Å), dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H···π stacking) .
  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split into doublets due to J-coupling) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 470.56 for C₂₆H₂₃FN₆S) and fragmentation patterns .

Advanced: How can researchers resolve contradictions between computational predictions and experimental structural data?

Discrepancies in bond angles or torsional strain often arise from crystal packing forces not accounted for in gas-phase DFT calculations. To address this:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) .
  • Compare experimental (X-ray) and computed (B3LYP/6-311G**) geometries, adjusting for solvent effects using polarizable continuum models (PCM) .
  • Validate spectral predictions (IR, NMR) using multi-reference methods like TD-DFT for excited-state behaviors .

Advanced: What methodological approaches are used to evaluate biological activity, and how are false positives minimized?

  • Antimicrobial assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Pitfalls : False positives may arise from compound aggregation or membrane disruption unrelated to target binding. Mitigate via:
    • Counter-screening against mammalian cell lines (e.g., HEK293) to assess selectivity.
    • Dose-response curves to confirm IC₅₀ reproducibility across triplicates .

Basic: How do reaction conditions influence the regioselectivity of pyrazole ring formation?

Regioselectivity is controlled by:

  • Substituent electronics : Electron-donating groups (e.g., methoxy) at the para position of aryl rings favor nucleophilic attack at the β-carbon of chalcones .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for 1,3-dipolar cycloaddition, while protic solvents (e.g., ethanol) may favor keto-enol tautomerism .
  • Catalysts : Lewis acids like ZnCl₂ enhance cyclization rates by coordinating to carbonyl oxygen .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced solubility and potency?

  • Substituent modifications : Introduce polar groups (e.g., –OH, –SO₃H) at position 3 or 5 to improve aqueous solubility without compromising logP values (<5) .
  • Bioisosteric replacements : Replace chlorophenyl with trifluoromethyl (CF₃) to enhance metabolic stability while retaining hydrophobic interactions .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical hydrogen-bonding motifs with target enzymes (e.g., carbonic anhydrase IX) .

Basic: What are the typical challenges in scaling up synthesis, and how are they addressed?

  • Low yields : Optimize stoichiometry (e.g., 1.2 equivalents of hydrazine derivatives) and use flow chemistry for exothermic reactions .
  • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures .
  • Byproduct formation : Monitor reactions via TLC and quench intermediates (e.g., aldehydes) with NaHSO₃ to prevent over-oxidation .

Advanced: How do researchers reconcile conflicting pharmacological data across studies?

  • Standardize assays : Adopt CLSI guidelines for antimicrobial testing to ensure consistent inoculum sizes and incubation times .
  • Control variables : Compare logD values and plasma protein binding ratios to account for bioavailability differences .
  • Meta-analysis : Pool data from studies using similar derivatives (e.g., 5-(4-fluorophenyl) analogs) to identify trends in substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.